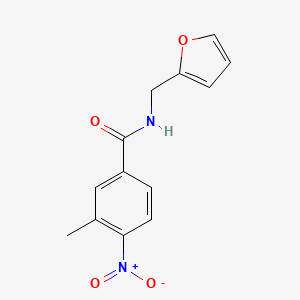

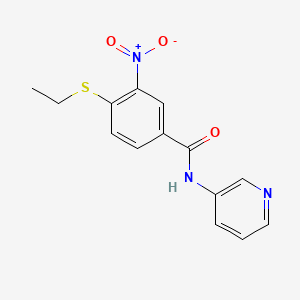

ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into its acetylated and propionylated derivatives. These derivatives are then treated with hydrazine hydrate to yield amino-tetrahydropyrimidinones, which upon reaction with aromatic aldehydes produce Schiff bases. This process has been characterized by spectral analysis and evaluated for biological activities, including antimicrobial and anti-inflammatory properties (Narayana et al., 2006).

Molecular Structure Analysis

The molecular structure of derivatives related to the compound of interest has been elucidated through reactions leading to the formation of compounds with defined configurations and substitutions. These structures have been determined by X-ray analysis, showcasing the complexity and versatility of this chemical scaffold (Shipilovskikh et al., 2014).

Chemical Reactions and Properties

Various chemical reactions have been explored to understand the compound's reactivity and the synthesis of novel heterocyclic compounds with potential hypnotic activity. These include reactions with nucleophiles leading to benzothienopyrimidine derivatives and the formation of tricyclic and tetracyclic systems (Ghorab et al., 1995).

Physical Properties Analysis

The physical properties, such as crystal structure and conformation of related compounds, have been studied extensively. These analyses contribute to a deeper understanding of the compound's behavior in different physical contexts, aiding in the prediction and optimization of its chemical and pharmacological applications (Sambyal et al., 2011).

Chemical Properties Analysis

The chemical properties of ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been explored through various synthetic routes. These studies shed light on the compound's reactivity, stability, and potential for further modification, paving the way for its application in diverse chemical and pharmacological fields (Mohareb et al., 2000).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Novel Organic Compounds : Compounds related to ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been synthesized and explored for their potential biological activities. For instance, the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, which were further treated with aromatic aldehydes to obtain Schiff bases. These compounds were characterized by spectral analysis and screened for antibacterial, antifungal, and anti-inflammatory activities, with some showing promising results (Narayana et al., 2006).

Antimicrobial and Anti-inflammatory Properties : Schiff bases derived from the related compounds have been evaluated for their antimicrobial and anti-inflammatory properties, highlighting the potential of these compounds in medicinal chemistry and drug design applications. The screening included both antibacterial and antifungal activities, along with the assessment of anti-inflammatory effects, underscoring the versatility of these chemical structures in therapeutic applications (Narayana et al., 2006).

Chemical Reactivity and Structural Analysis

Chemical Reactivity and Cyclization Reactions : The reactivity of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines has been studied, leading to the formation of novel compounds through cyclization reactions. These reactions have been crucial in expanding the chemical space of benzothiophene derivatives, providing insights into the structural and functional versatility of these compounds (Shipilovskikh et al., 2014).

Structural Determination and X-ray Analysis : The structural elucidation of the products formed from the reactions of related compounds has been accomplished through techniques such as X-ray analysis. This not only confirms the molecular structure of the synthesized compounds but also aids in the understanding of their chemical behavior and potential interactions in biological systems (Shipilovskikh et al., 2014).

Propriétés

IUPAC Name |

ethyl 2-(pyridine-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-5-3-4-6-13(12)23-16(14)19-15(20)11-7-9-18-10-8-11/h7-10H,2-6H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCXEUQOHDTRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5518031.png)

![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)

![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5518045.png)

![N'-[4-(dimethylamino)benzylidene]-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5518046.png)

![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)

![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)

![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)

![3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol](/img/structure/B5518101.png)